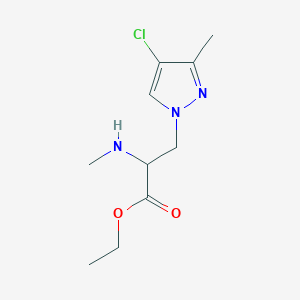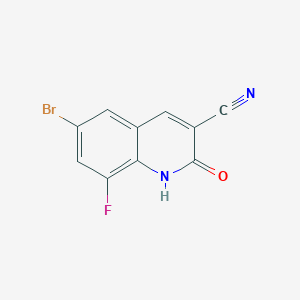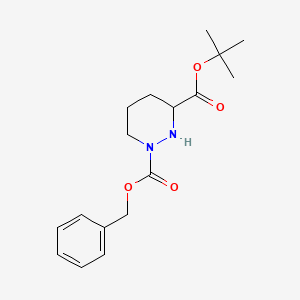
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid is a compound of interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of piperidine with trifluoroacetic anhydride to introduce the trifluoroacetyl group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the piperidine ring.
Substitution: The trifluoromethyl and trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoroacetyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Trifluoroacetyl)piperidine-4-carboxylic acid
- 4-(Trifluoromethyl)piperidine-4-carboxylic acid
- 1-(Trifluoroacetyl)-4-methylpiperidine-4-carboxylic acid
Uniqueness
1-(Trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid stands out due to the presence of both trifluoromethyl and trifluoroacetyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds.
Eigenschaften
Molekularformel |
C9H9F6NO3 |
|---|---|
Molekulargewicht |
293.16 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroacetyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9F6NO3/c10-8(11,12)5(17)16-3-1-7(2-4-16,6(18)19)9(13,14)15/h1-4H2,(H,18,19) |
InChI-Schlüssel |
ZXHKJVJAYMKVKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C(=O)O)C(F)(F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B13637329.png)






![14-(Cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B13637364.png)



![4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13637379.png)


